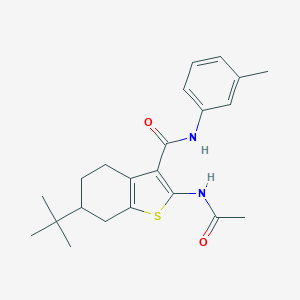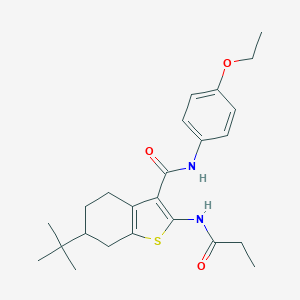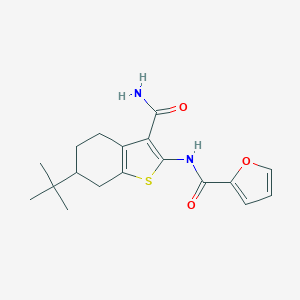![molecular formula C15H8Br2N2O2 B289467 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B289467.png)
2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione, also known as DPI, is a synthetic organic compound that has been widely used in scientific research due to its unique properties. DPI is a potent inhibitor of NADPH oxidase, an enzyme complex that generates reactive oxygen species (ROS) in cells.
Mécanisme D'action
2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione exerts its inhibitory effect on NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) site of the enzyme. This prevents the transfer of electrons from NADPH to FAD, which is necessary for the generation of ROS. 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has been shown to be a reversible inhibitor of NADPH oxidase, with a Ki value in the nanomolar range.
Biochemical and physiological effects:
2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has been shown to have a variety of biochemical and physiological effects, including inhibition of ROS production, reduction of oxidative stress, and attenuation of inflammation. 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has also been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, and to enhance the efficacy of chemotherapy and radiotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione is its high potency and specificity for NADPH oxidase inhibition. This makes it a valuable tool for studying the role of NADPH oxidase in various biological processes. However, 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has also been shown to have off-target effects on other enzymes, such as xanthine oxidase and nitric oxide synthase, which may limit its use in certain experiments. Additionally, 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione is a relatively unstable compound and requires careful handling and storage.
Orientations Futures
There are several future directions for research on 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione. One area of interest is the development of more potent and selective inhibitors of NADPH oxidase, which may have therapeutic potential in diseases such as cardiovascular disease and cancer. Another area of research is the investigation of the role of NADPH oxidase in aging and age-related diseases, and the potential use of NADPH oxidase inhibitors such as 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione as anti-aging agents. Finally, the development of new methods for the synthesis and purification of 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione may facilitate its use in research and drug development.
Méthodes De Synthèse
The synthesis of 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione involves the reaction of 3,5-dibromopyridine-2-carboxylic acid with 2,3-dimethyl-1,3-butadiene in the presence of potassium carbonate and acetic anhydride. The resulting product is then treated with hydrazine hydrate and acetic acid to obtain 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione in high yield and purity.
Applications De Recherche Scientifique
2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has been extensively used in scientific research to investigate the role of NADPH oxidase in various physiological and pathological processes. NADPH oxidase is a major source of ROS in many cell types, and 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has been shown to inhibit ROS production in a variety of cell types, including neutrophils, macrophages, and endothelial cells. 2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione has also been used to study the involvement of NADPH oxidase in diseases such as atherosclerosis, hypertension, and diabetes.
Propriétés
Formule moléculaire |
C15H8Br2N2O2 |
|---|---|
Poids moléculaire |
408.04 g/mol |
Nom IUPAC |
2-[[(3,5-dibromopyridin-2-yl)amino]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C15H8Br2N2O2/c16-8-5-12(17)15(18-6-8)19-7-11-13(20)9-3-1-2-4-10(9)14(11)21/h1-7H,(H,18,19) |
Clé InChI |
KXVZAWHWNXXJAY-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=C(C=N3)Br)Br)C2=O |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=C(C=N3)Br)Br)C2=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=C(C=N3)Br)Br)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-tert-butyl-N-(2-methoxyphenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289384.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)

![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)

![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289401.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)
